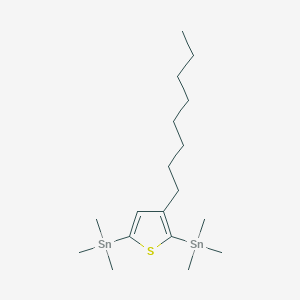

(3-Octylthiophene-2,5-diyl)bis(trimethylstannane)

Beschreibung

(3-Octylthiophene-2,5-diyl)bis(trimethylstannane): is an organotin compound that features a thiophene ring substituted with an octyl group and two trimethylstannane groups

Eigenschaften

Molekularformel |

C18H36SSn2 |

|---|---|

Molekulargewicht |

522.0 g/mol |

IUPAC-Name |

trimethyl-(3-octyl-5-trimethylstannylthiophen-2-yl)stannane |

InChI |

InChI=1S/C12H18S.6CH3.2Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;;;;;/h9H,2-8H2,1H3;6*1H3;; |

InChI-Schlüssel |

QYFVWNIYYFMIHW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-octylthiophene with trimethyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylstannane groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .

Biology and Medicine:

Industry: In the industrial sector, (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials for electronic devices, including flexible displays and sensors .

Wirkmechanismus

The mechanism of action of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to form conjugated systems with high charge mobility. The trimethylstannane groups facilitate the formation of strong intermolecular interactions, enhancing the material’s electronic properties. The thiophene ring provides a stable backbone for the conjugated system, allowing efficient charge transport .

Vergleich Mit ähnlichen Verbindungen

Poly(3-octylthiophene-2,5-diyl): A polymer with similar thiophene-based structure but without the trimethylstannane groups.

(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): A compound with similar stannane substitution but with fluorine atoms on the thiophene ring.

Uniqueness: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of both an octyl group and trimethylstannane groups, which provide distinct electronic properties and potential for diverse chemical modifications. This combination makes it a valuable building block for advanced materials in organic electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.